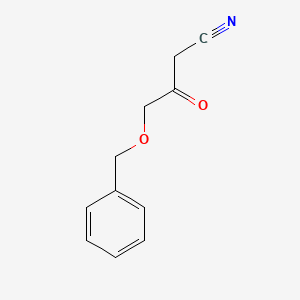

4-(Benzyloxy)-3-oxobutanenitrile

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of 4-(Benzyloxy)pyridine N-oxide involves hydrogenation over palladium . Another example is the synthesis of certain Co(II), Ni(II), Cu(II), and Zn(II) complexes, which involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives .Scientific Research Applications

Organic Chemistry Synthesis

Field

Organic Chemistry

Methods

The compound is often used in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling, where it acts as a substrate for palladium-catalyzed cross-coupling .

Results

The use of 4-(Benzyloxy)-3-oxobutanenitrile in such reactions has been shown to yield desired products with high efficiency and selectivity, contributing to the advancement of complex organic synthesis.

Pharmaceutical Research

Field

Pharmaceutical Sciences

Methods

It is incorporated into novel molecular frameworks that are tested for their ability to inhibit specific kinases implicated in cancer progression.

Results

Some derivatives have demonstrated significant inhibitory activity against cancer cell lines, with IC50 values in the low micromolar range, indicating their potential as therapeutic agents .

Chemical Synthesis

Field

Chemical Engineering

Methods

The compound is structurally modified to enhance its electronic properties, which are then evaluated using techniques like X-ray diffraction and spectroscopy.

Results

Modifications of the compound have led to materials that exhibit promising non-linear optical behavior, which is crucial for applications in photonics and telecommunications .

Biochemistry Experiments

Field

Biochemistry

Methods

It is used in assays to measure the activity of enzymes or the binding affinity of receptors, often through fluorescence or absorbance-based techniques.

Results

Experiments have shown that derivatives of 4-(Benzyloxy)-3-oxobutanenitrile can selectively activate or inhibit certain biological targets, leading to a better understanding of their function .

Industrial Applications

Field

Material Science

Methods

It undergoes chemical transformations to produce intermediates that are then polymerized or incorporated into larger molecular structures.

Results

These synthesized materials have been successfully applied in the manufacturing of products with enhanced properties, such as improved durability and performance .

This analysis showcases the versatility of 4-(Benzyloxy)-3-oxobutanenitrile in scientific research and its significant impact across multiple disciplines. Each application not only highlights the compound’s utility but also its contribution to advancing knowledge and technology in each respective field.

Depigmentation Therapy

Field

Dermatology

Methods

Monobenzone, a derivative, is applied topically to permanently depigment normal skin surrounding vitiliginous lesions in patients with extensive vitiligo .

Results

The treatment leads to the destruction of melanocytes and permanent depigmentation, resembling the skin changes seen in vitiligo .

Benzylic Oxidation Studies

Methods

Oxidative degradation studies often use oxidants like KMnO4 to transform the benzylic position, yielding various benzoic acid derivatives .

Results

These studies provide valuable insights into the reactivity of benzylic compounds and facilitate the synthesis of industrially relevant organic acids .

Nonlinear Optical Material Development

Methods

Chemical modifications aim to enhance the nonlinear optical responses, which are then characterized by spectroscopic methods .

Results

The research has yielded materials with promising optical characteristics, suitable for photonics and telecommunications applications .

properties

IUPAC Name |

3-oxo-4-phenylmethoxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5H,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKQUFWFVBBDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562621 | |

| Record name | 4-(Benzyloxy)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3-oxobutanenitrile | |

CAS RN |

118602-96-3 | |

| Record name | 4-(Benzyloxy)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)